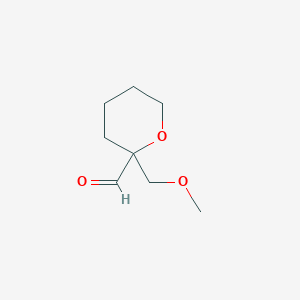

2-(Methoxymethyl)oxane-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex organic molecules often involves the formation of specific bonds and functional groups. For example, the paper titled "Synthese von substituierten 2-(Ethoxycarbonyl-formyl-methylen)-2H-benzopyranen und ihre Überführung in Polymethinderivate" discusses the reaction of 3-chloro-2-ethoxycarbonyl crotonic aldehyde with hydroxybenzene carbaldehydes to form benzopyrans under mild conditions . This indicates that similar aldehydes can be used as building blocks in the synthesis of more complex molecules.

Molecular Structure Analysis

The molecular structure of aldehydes and their derivatives can be quite complex, as seen in the paper "The crystal and molecular structure of dimethylindium-pyridine-2-carbaldehyde oximate" which describes a dimeric structure with a central 6-membered ring and two 5-membered rings . This suggests that "2-(Methoxymethyl)oxane-2-carbaldehyde" could also form interesting structural motifs, potentially including rings and dimeric forms.

Chemical Reactions Analysis

Aldehydes can undergo various chemical reactions, including nucleophilic substitutions. The paper "Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for 2,3,6-trisubstituted indoles" demonstrates the versatility of an aldehyde derivative in reactions with nucleophiles to create substituted indoles . This implies that "2-(Methoxymethyl)oxane-2-carbaldehyde" may also participate in similar nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of aldehydes can be influenced by their molecular structure. For instance, the paper "Crystal structure, spectroscopic properties, and DFT studies of 2-(2-hydroxyphenyl)benzo[d]oxazole-6-carbaldehyde" reports on the intramolecular and intermolecular hydrogen bonding that affects the crystal structure and stability of the compound . Such insights can be extrapolated to predict the behavior of "2-(Methoxymethyl)oxane-2-carbaldehyde" in different environments.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- The synthesis of complex steroid structures utilizing similar compounds highlights the role of these chemicals in developing chiral ligands for copper ions and molecular oxygen activation (Magyar et al., 2003). This research underscores the utility in synthetic chemistry, particularly in creating compounds with potential catalytic applications.

Antioxidant Activity and Phenolic Content Misidentification

- Research on hydrothermal hydrolysis in plant foods reveals that similar compounds can lead to the formation of derivatives like 5-(hydroxymethyl)furan-2-carbaldehyde (HMF), which may be misidentified as phenolics due to their UV absorption properties. This study by Chen et al. (2014) emphasizes the importance of accurate characterization of phenolic content and antioxidant activities in plant foods (Chen et al., 2014).

Molecular Framework and Hydrogen Bonding

- The investigation into the crystalline structure of related compounds demonstrates their capacity to form one-dimensional chains through hydrogen bonding, providing insight into molecular design and supramolecular chemistry (Cobo et al., 2009).

Oxidative Stability and Methoxymethylation

- The reduction and subsequent oxidation of similar molecules to form o-benzoquinones highlight the steric effects on photostability, offering pathways for the development of novel compounds with enhanced stability (Arsenyev et al., 2016).

Antibacterial Effects and New Derivatives

- Synthesis of new derivatives and their antibacterial effects, as reported by Behrami and Dobroshi (2019), showcase the potential of such compounds in contributing to the development of new antibacterial agents, emphasizing the interdisciplinary applications ranging from organic synthesis to microbiology (Behrami & Dobroshi, 2019).

Efficient Methoxymethylation of Alcohols

- The methoxymethylation of alcohols using formaldehyde dimethoxy acetal, catalyzed by silica sulfuric acid under solvent-free conditions, introduces a method for producing methoxymethyl ethers with high yield and purity, underscoring the significance of such compounds in facilitating organic synthesis reactions (Niknam et al., 2006).

Safety And Hazards

Propiedades

IUPAC Name |

2-(methoxymethyl)oxane-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-10-7-8(6-9)4-2-3-5-11-8/h6H,2-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYGPVVBNFNWIBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CCCCO1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methoxymethyl)oxane-2-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2551328.png)

![4-chloro-N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)benzamide](/img/structure/B2551334.png)

![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2551341.png)

![3-[furan-2-yl-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B2551348.png)